
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide are the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cancer cell metabolism and mitosis .
Mode of Action
The compound interacts with its targets, Nek2 and Hec1 enzymes, by inhibiting their function . This inhibition disrupts the normal metabolic processes and mitotic events in cancer cells .
Biochemical Pathways
It is known that the compound’s action on nek2 and hec1 enzymes disrupts cancer cell metabolism and mitosis . This disruption could potentially affect multiple downstream pathways involved in cell growth and division.
Result of Action
The inhibition of Nek2 and Hec1 enzymes by this compound leads to a disruption in cancer cell metabolism and mitosis . This disruption can result in the inhibition of cancer cell growth and division, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and chromene moieties. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with similar structures may exhibit comparable biological activities.
Chromene derivatives: Compounds containing the chromene moiety can have similar chemical properties and applications.
Uniqueness: N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of thiazole and chromene rings, which may confer unique properties and applications not found in other similar compounds.
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a chromene moiety, which is known to contribute to various biological activities. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.
- Receptor Modulation : It could interact with cellular receptors, modifying signaling pathways that lead to cellular responses.
- DNA Intercalation : The chromene structure allows potential intercalation between DNA bases, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study showed that thiazole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : Research has indicated that compounds containing thiazole and chromene structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown IC50 values below 10 µM against A431 (human epidermoid carcinoma) cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity. Methyl groups at the para position have been shown to increase activity significantly .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-12-7-8-14(13(2)9-12)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGIPDXUVWEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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